REACTION_CXSMILES
|
NC1C=CC=CN=1.C(=O)CCCC.[CH3:14][C:15]1C(N)=C[C:29]2[C:17](=N[C:19]3[CH:24]=[CH:23][C:22]([N:25](C)C)=C[C:20]=3[N:28]=2)[CH:16]=1.Cl.C([BH3-])#N.[Na+]>CO.O.C(O)(=O)C>[CH2:29]([NH:28][C:20]1[CH:19]=[CH:24][CH:23]=[CH:22][N:25]=1)[CH2:17][CH2:16][CH2:15][CH3:14] |f:2.3,4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
Neutral Red
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.Cl
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
was then extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel, CH2Cl2/MeOH 95/5)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)NC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |